molecular formula C9H9NS B12292553 5-Ethyl-1,3-benzothiazole

5-Ethyl-1,3-benzothiazole

Cat. No.: B12292553
M. Wt: 163.24 g/mol
InChI Key: UMAALFHXVULYAZ-UHFFFAOYSA-N
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Description

5-Ethyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with ethyl aldehyde under acidic conditions, leading to the formation of the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent and enzyme inhibitor.

    Industry: Utilized in the production of dyes, pigments, and polymers

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with similar biological activities.

    2-Methylbenzothiazole: Another derivative with distinct properties.

    6-Chlorobenzothiazole: Known for its antimicrobial activity.

Uniqueness

5-Ethyl-1,3-benzothiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

5-ethyl-1,3-benzothiazole

InChI

InChI=1S/C9H9NS/c1-2-7-3-4-9-8(5-7)10-6-11-9/h3-6H,2H2,1H3

InChI Key

UMAALFHXVULYAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)SC=N2

Origin of Product

United States

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